![molecular formula C12H24N2O2S B7517450 [Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentylsulfamoyl(methyl)amino]cyclohexane, also known as CMS or NCS-1 inhibitor, is a chemical compound that has gained much attention in scientific research. This compound is known for its ability to selectively inhibit the protein NCS-1, which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane selectively binds to the protein NCS-1, which is involved in calcium signaling and regulates the release of neurotransmitters. By inhibiting NCS-1, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane modulates the release of dopamine and other neurotransmitters, which may be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane has been shown to have a wide range of biochemical and physiological effects. It modulates the release of dopamine and other neurotransmitters, which can affect mood, behavior, and cognition. [Cyclopentylsulfamoyl(methyl)amino]cyclohexane has also been shown to inhibit the growth of cancer cells, possibly through its effects on calcium signaling.
Avantages Et Limitations Des Expériences En Laboratoire
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane is a potent and selective inhibitor of NCS-1, making it a valuable tool for studying the role of this protein in various physiological and pathological processes. However, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the synthesis of [Cyclopentylsulfamoyl(methyl)amino]cyclohexane can be challenging and requires specific reagents and conditions.
Orientations Futures
There are many future directions for research on [Cyclopentylsulfamoyl(methyl)amino]cyclohexane. One area of interest is the development of more potent and selective inhibitors of NCS-1, which could have therapeutic potential in various diseases. Another area of research is the exploration of the anticancer properties of [Cyclopentylsulfamoyl(methyl)amino]cyclohexane and its potential as an anticancer agent. Additionally, further studies are needed to elucidate the role of NCS-1 in various physiological and pathological processes and to determine the potential therapeutic applications of NCS-1 inhibitors like [Cyclopentylsulfamoyl(methyl)amino]cyclohexane.
Méthodes De Synthèse
The synthesis of [Cyclopentylsulfamoyl(methyl)amino]cyclohexane involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of cyclopentylsulfonyl chloride with methylamine to produce N-methylcyclopentylsulfonamide. This product is then reacted with cyclohexanone in the presence of sodium hydride to yield the final product, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane.
Applications De Recherche Scientifique
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to modulate the release of dopamine and other neurotransmitters, which play a crucial role in these disorders. In addition, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Propriétés
IUPAC Name |
[cyclopentylsulfamoyl(methyl)amino]cyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-14(12-9-3-2-4-10-12)17(15,16)13-11-7-5-6-8-11/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOVFFAHHQILSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
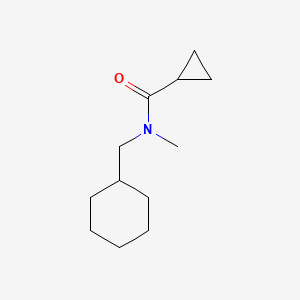
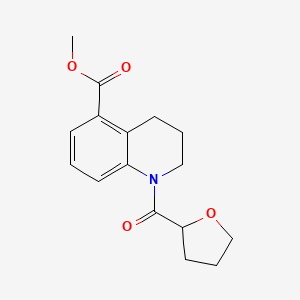
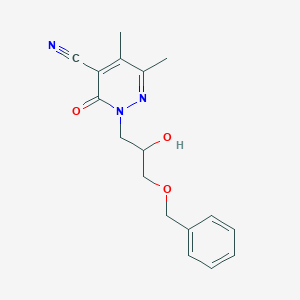
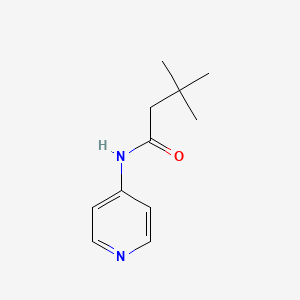

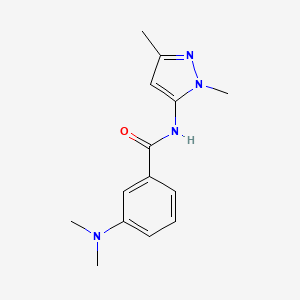
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
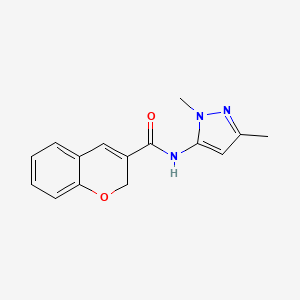
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)

![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)